An In-depth Technical Guide to the Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
Abstract
This technical guide provides a comprehensive analysis of the essential physical and chemical properties of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS No. 50609-01-3), a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document consolidates critical data on the compound's structure, physicochemical parameters, and solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for the validation of these properties, emphasizing the scientific rationale behind each procedural step. The guide aims to serve as an authoritative resource, enabling a deeper understanding of this molecule's behavior, which is fundamental to its effective application in drug discovery and development workflows, particularly in the synthesis of targeted therapies such as kinase inhibitors.
Introduction: Strategic Importance in Pharmaceutical Synthesis
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a substituted aniline derivative that has emerged as a high-value building block in the synthesis of complex bioactive molecules. Its unique structure, featuring a primary aromatic amine, an ether linkage, and a terminal pyrrolidine ring, offers multiple reaction sites for chemical modification. This versatility makes it a sought-after precursor, most notably in the synthesis of Fedratinib, a selective Janus-associated kinase 2 (JAK2) inhibitor used in the treatment of myelofibrosis[1][2]. Understanding the fundamental physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for robust process development, ensuring scalability, purity, and consistency in the manufacture of active pharmaceutical ingredients (APIs). This guide provides the foundational data and methodologies required to harness the full potential of this key intermediate.
Molecular Structure and Chemical Identifiers
The structural architecture of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline dictates its chemical reactivity and physical behavior. The primary amine on the phenyl ring is a key nucleophilic site, while the tertiary amine of the pyrrolidine ring imparts basicity and influences solubility.
Figure 1: 2D Chemical Structure of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline.
Table 1: Chemical Identifiers and Key Properties
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 50609-01-3 | [3][4][5] |
| Molecular Formula | C₁₂H₁₈N₂O | [5][6][7] |
| Molecular Weight | 206.29 g/mol | [3][4] |
| InChI Key | OTYZNDKWNPQQJP-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)N | [1][6] |
| IUPAC Name | 4-(2-(pyrrolidin-1-yl)ethoxy)aniline |[6][8] |
Physicochemical Characteristics
The physical properties of a pharmaceutical intermediate are critical determinants of its handling, purification, and reaction kinetics. The data presented below is a synthesis of information from various commercial suppliers and chemical databases. It is important to note that minor discrepancies exist, which may be attributable to differences in sample purity or analytical methodology.
Table 2: Summary of Physical Properties
| Property | Value / Description | Significance in Drug Development | Reference(s) |
|---|---|---|---|
| Appearance | White to off-white crystalline powder. Some suppliers note it can be a liquid or semi-solid. | Determines handling procedures, filtration methods, and potential for polymorphism. The solid form is generally preferred for ease of handling and stability. | [3][9] |
| Melting Point | 98-102 °C (lit.) or 106-110 °C | A key indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. | [3][9] |
| Boiling Point | ~362.2 °C at 760 mmHg (Predicted) | Useful for purification by distillation under vacuum, though the high temperature suggests thermal degradation is a risk. | [5][7][9] |
| Density | ~1.097 - 1.12 g/cm³ (Predicted) | Important for process calculations, such as reactor volume and mass transfer estimations. | [3][5][9] |
| Flash Point | ~172.9 °C | Essential for safety assessments, defining safe heating limits during processing to avoid ignition. | [5][9] |
| pKa | 9.76 ± 0.20 (Predicted, for the most basic amine) | Governs the compound's ionization state at different pH values, which profoundly impacts its solubility, reactivity, and chromatographic behavior. | [7][9] |
| Storage | 2-8 °C, under inert atmosphere, protected from light. | The aniline moiety is susceptible to oxidation and degradation; proper storage is crucial to maintain purity and prevent discoloration. |[9] |
Solubility Profile
Solubility is a paramount property that influences every stage of drug development, from reaction work-up and purification to formulation. The dual hydrophilic (amines, ether) and lipophilic (phenyl ring, alkyl groups) nature of this molecule results in a varied solubility profile.
Table 3: Qualitative Solubility Data
| Solvent | Solubility | Rationale & Application | Reference(s) |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for NMR analysis and for creating stock solutions for biological screening assays. | [3] |
| Methanol | Soluble | Useful for reactions, purification (crystallization), and as a mobile phase component in chromatography. | [3] |
| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions and extractions due to its ability to dissolve a wide range of organic compounds. | [3] |
| Water | Slightly Soluble | The primary amine and ether oxygen provide some hydrophilicity, but the larger hydrocarbon scaffold limits aqueous solubility. Solubility is expected to increase significantly at acidic pH due to protonation of the amine groups. | [3] |
| Ethanol, Chloroform | Soluble | These solvents are often used in synthesis and purification steps. |[9] |
Spectral Characterization (Predicted)
While comprehensive, experimentally-derived spectral data for 4-(2-(pyrrolidin-1-yl)ethoxy)aniline is not widely available in peer-reviewed literature, several suppliers confirm its availability, and its features can be reliably predicted based on its structure[1][10]. This information is vital for identity confirmation and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the aniline ring should appear as two doublets (an AA'BB' system) between 6.5-7.0 ppm. The methylene protons of the ethoxy bridge (-O-CH₂-CH₂-N-) would likely appear as two triplets around 4.0 ppm and 2.8 ppm, respectively. The pyrrolidine protons would present as multiplets, with those adjacent to the nitrogen (~2.6 ppm) shifted downfield from those further away (~1.8 ppm). A broad singlet for the -NH₂ protons would also be present, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 unique carbon signals (due to symmetry in the phenyl and pyrrolidine rings). Aromatic carbons would resonate in the 115-150 ppm region. The four distinct methylene carbons of the ethoxy and pyrrolidine groups would appear in the aliphatic region (45-70 ppm).
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IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of major functional groups. A characteristic N-H stretching doublet for the primary amine is expected around 3350-3450 cm⁻¹. C-H stretching from aromatic and aliphatic groups would appear just below and above 3000 cm⁻¹, respectively. A strong C-O-C (ether) stretching band should be visible around 1240 cm⁻¹.
-
MS (Mass Spectrometry): In electrospray ionization (ESI) mode, the compound is expected to show a strong protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (approx. 207.15).
Authoritative Experimental Protocols
To ensure scientific integrity, the physical properties of a new batch of any intermediate must be independently verified. The following protocols are based on established, standard laboratory procedures.
Protocol: Melting Point Determination via Capillary Method
This method provides a precise measure of a substance's melting range, a critical indicator of purity[1].
-
Principle of Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces and causing the substance to melt over a wider temperature range. The rate of heating is slowed near the melting point to ensure the system remains at thermal equilibrium, allowing for an accurate reading from the thermometer[11].
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind a small amount to a fine powder using a clean mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.
-
Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long, vertical piece of glass tubing to compact the sample tightly at the bottom. Proper packing prevents the sample from shrinking away from the walls during heating, which could be mistaken for melting[11].
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range. Allow the apparatus to cool before the precise measurement.
-
Precise Determination: Place the packed capillary into the heating block of a melting point apparatus. Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.
-
Slow Heating Phase: Reduce the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate determination[1].
-
Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the last solid crystal melts completely. The melting range is reported as T₁ - T₂.
-
Validation: A pure sample of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline should exhibit a sharp melting range of ≤ 2 °C.
-
Figure 2: Workflow for Melting Point Determination.
Protocol: Equilibrium Solubility Assessment via Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility, providing essential data for process and formulation development[8].
-
Principle of Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, the system is allowed to saturate over a defined period with constant agitation. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is, by definition, its solubility in that solvent at that temperature. This is crucial as kinetic solubility can often overestimate the true thermodynamic solubility[12].
-
Methodology:
-
System Preparation: To several glass vials, add a measured amount of solvent (e.g., 5 mL of water, methanol, dichloromethane).
-
Addition of Solute: Add an excess amount of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter (e.g., PTFE or nylon). Filtration is critical to remove any suspended microcrystals, which would lead to an erroneously high solubility value.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
-
Safety, Handling, and Storage
Proper handling of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline is imperative to ensure personnel safety and maintain compound integrity.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also harmful if swallowed (H302).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation of the aniline group[3][9].
-
Spill & Disposal: In case of a spill, absorb with an inert material and place it into a suitable disposal container. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a fundamentally important chemical intermediate with direct applications in the synthesis of life-saving therapeutics. The physicochemical data and protocols detailed in this guide provide the necessary foundation for its intelligent and safe use in a research and development setting. A thorough understanding and verification of its properties, particularly melting point and solubility, are critical for developing robust, scalable, and reproducible synthetic processes. This document serves as a reliable technical resource to support such endeavors.
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4-[2-(Pyrrolidin-1-yl)ethoxy]aniline - Physico-chemical Properties. ChemBK. [Link]
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CAS No : 50609-01-3 | Product Name : 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. Pharmaffiliates. [Link]
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4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Global Substance Registration System (GSRS). [Link]
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Fedratinib Impurity 1. SynZeal. [Link]
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Melting point determination. University of Calgary - Department of Chemistry. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
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Fedratinib. PubChem - National Institutes of Health. [Link]
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4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. PharmaCompass. [Link]
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4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. precisionFDA. [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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